2-(6-Bromopyridin-2-YL)ethanamine

Description

Historical Context and Significance of Bromopyridine Derivatives in Organic Synthesis

Bromopyridine derivatives represent a significant class of heterocyclic compounds that have long been pivotal in the field of organic synthesis. The introduction of a bromine atom onto the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. Historically, the synthesis of bromopyridines, such as 2-bromopyridine (B144113), was achieved through methods like the diazotization of aminopyridines followed by bromination, a technique that has been refined over the years for improved yields and safety. wikipedia.orgorgsyn.org One established method involves reacting 2-aminopyridine (B139424) with sodium nitrite (B80452) and bromine in the presence of hydrobromic acid. orgsyn.org Alternative approaches have also been explored, including direct bromination of pyridine at high temperatures and halogen exchange reactions. google.com

The significance of bromopyridines lies in their versatility as building blocks. The carbon-bromine bond can readily participate in a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. This reactivity has made bromopyridine derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, 2-bromopyridine is a precursor in the synthesis of the drug Pipradrol. wikipedia.org The ability to functionalize the pyridine ring at specific positions by leveraging the bromo-substituent has been a cornerstone of synthetic strategy for decades.

Structural Features and Core Research Interests of 2-(6-Bromopyridin-2-YL)ethanamine

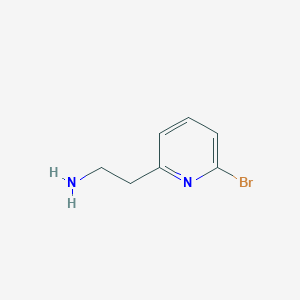

This compound is a bifunctional molecule possessing a distinct set of structural features that drive its research interest. The molecule consists of a pyridine ring substituted at the 6-position with a bromine atom and at the 2-position with an ethanamine side chain (-CH₂CH₂NH₂). chemicalbook.comsinfoobiotech.com This arrangement provides two key reactive sites: the nucleophilic primary amine of the ethanamine group and the electrophilic carbon atom attached to the bromine on the pyridine ring.

The core research interest in this compound stems from its utility as a versatile building block. The primary amine allows for the formation of amides, imines, and other nitrogen-containing functionalities, while the bromo-group can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This dual reactivity enables the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. Researchers are particularly interested in using such scaffolds to develop new ligands for metal catalysis or to construct novel bioactive compounds. The specific regio-substitution pattern (2,6-disubstitution) also imparts particular conformational properties that can be exploited in the design of targeted molecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 404034-81-7 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

Overview of Key Research Domains and Methodological Approaches in its Study

The primary research domain for this compound is as a key intermediate in organic and medicinal chemistry. Its structural framework is incorporated into larger molecules designed for specific biological targets or material properties. For example, related 2-bromo-6-alkylaminopyridines have been synthesized and studied for their potential to form stable metal complexes, which are of interest in the development of extended metal atom chains (EMACs). georgiasouthern.edu

The methodological approaches to studying and utilizing this compound are centered on standard organic synthesis and characterization techniques.

Synthesis: The synthesis of this compound and its analogues often involves nucleophilic substitution reactions on a di-substituted pyridine, such as 2,6-dibromopyridine (B144722), with an appropriate amine. georgiasouthern.edu These reactions may be carried out under high pressure and temperature to drive the reaction to completion. georgiasouthern.edu

Characterization: The structural integrity and purity of the synthesized compounds are typically confirmed using a suite of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. georgiasouthern.edu Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions. georgiasouthern.edu

Applications in Synthesis: As a building block, it is used in multi-step synthetic pathways. The amine group can be protected while the bromo-group undergoes a cross-coupling reaction, or vice-versa, allowing for sequential and controlled modifications of the molecule.

Table 2: Research Applications and Techniques

| Research Area | Application/Technique | Description |

| Organic Synthesis | Building Block | Used as a starting material or intermediate for more complex molecules. |

| Medicinal Chemistry | Scaffold | Provides a core structure for the development of new potential therapeutic agents. |

| Coordination Chemistry | Ligand Synthesis | Synthesis of ligands for creating metal complexes with specific catalytic or magnetic properties. georgiasouthern.edu |

| Analytical Chemistry | NMR Spectroscopy | Used to confirm the structure and purity of the compound and its derivatives. georgiasouthern.edu |

| Chromatography | TLC | Employed to monitor the progress of synthetic reactions involving the compound. georgiasouthern.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZHBKMCZADCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623519 | |

| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404034-81-7 | |

| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Bromopyridin 2 Yl Ethanamine

Precursor Synthesis and Starting Material Derivatization Strategies

The foundation of synthesizing 2-(6-Bromopyridin-2-YL)ethanamine lies in the effective preparation of appropriately substituted pyridine (B92270) precursors. Chemists employ several strategic approaches, starting from various pyridine derivatives to build the necessary 6-bromo-2-substituted pyridine framework.

Pyridine N-oxides serve as highly versatile intermediates in the synthesis of substituted pyridines because they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating substitutions that are otherwise difficult to achieve. abertay.ac.uk

The synthesis of 2-substituted pyridines from pyridine N-oxides is a well-established strategy. umich.edu For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using reagents like tert-butylamine (B42293) and tosyl anhydride (B1165640) (Ts₂O), followed by acid-mediated removal of the tert-butyl group. semanticscholar.org Another method involves using phosphonium (B103445) salts like PyBroP to activate the N-oxide for regioselective addition of amine nucleophiles. semanticscholar.orgumich.edu While not a direct route to the title compound, these amination methods highlight the utility of N-oxides in introducing nitrogen-containing substituents at the 2-position.

Furthermore, pyridine N-oxides can undergo halogenation. For example, bromination of pyridine N-oxide in the presence of 90% sulfuric acid can yield a mixture of 2-bromopyridine (B144113) N-oxide and 4-bromopyridine (B75155) N-oxide. abertay.ac.uk Subsequent deoxygenation and further functionalization can lead to the desired precursor. The reactivity of pyridine N-oxides makes them attractive starting points for complex pyridine derivatives. researchgate.net

The functionalization of already substituted pyridines is a more direct and common approach. bath.ac.uk Starting with a pyridine ring that already contains a functional group that can be converted into the ethanamine side chain or the bromo substituent is a key strategy.

A common precursor for 6-brominated pyridines is 2-amino-6-methylpyridine. chemicalbook.com This compound can undergo a Sandmeyer-type reaction, involving diazotization followed by bromination, to introduce the bromine atom at the 6-position. The methyl group at the 2-position can then be further functionalized. For example, 6-bromo-2-methylpyridine can be oxidized to 6-bromo-2-pyridine carboxylic acid, which in turn can be esterified to form 6-bromo-2-pyridine methyl formate. google.com This ester can then serve as a handle for introducing the ethanamine side chain through reduction and further chemical transformations.

Another approach involves the use of ylidenemalononitriles, which can react with primary amines to form highly substituted pyridines, demonstrating the versatility of starting with pre-functionalized, non-pyridine precursors to build the pyridine ring itself. nih.gov

Perhaps the most direct route to the 2-(6-Bromopyridin-2-YL) core involves the selective functionalization of dihalogenated pyridines, with 2,6-dibromopyridine (B144722) being a prime starting material. georgiasouthern.edugeorgiasouthern.edu This symmetrical molecule allows for sequential, selective substitution at the 2- and 6-positions.

One bromine atom can be selectively replaced by an amine-containing group through nucleophilic aromatic substitution, leaving the other bromine atom intact. For example, reacting 2,6-dibromopyridine with methylamine (B109427) under high temperature and pressure in a pressure tube can yield 2-Bromo-6-methylaminopyridine with a respectable yield. georgiasouthern.edugeorgiasouthern.edu This selective mono-amination is a crucial step. By choosing a nucleophile that contains the two-carbon chain, or can be easily converted to it, one can build the ethanamine side chain directly.

The table below summarizes a relevant reaction starting from 2,6-dibromopyridine.

| Starting Material | Reagent | Product | Yield | Reference |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine (B1201723) | 2-Bromo-6-ethylaminopyridine | — | georgiasouthern.edu |

This strategy of modifying dibromopyridine through a sequence of aminations is a key synthetic approach. georgiasouthern.edu The remaining bromo group is then available for further reactions or remains as the desired substituent in the final product.

Reaction Pathways and Mechanism Elucidation in this compound Synthesis

Understanding the underlying reaction mechanisms is critical for optimizing the synthesis of this compound. The two key transformations are the introduction of the bromine atom onto the pyridine ring and the attachment of the ethanamine side chain.

Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. bath.ac.uk However, several methods have been developed to achieve this transformation.

One of the most effective methods for synthesizing 2-bromopyridine involves the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) at low temperatures. orgsyn.org This Sandmeyer-type reaction proceeds via a diazonium salt intermediate, which is subsequently displaced by a bromide ion.

Key Steps in Bromination of 2-Aminopyridine:

Formation of a perbromide salt from 2-aminopyridine, HBr, and Br₂ at low temperature (≤0 °C). orgsyn.org

Diazotization with sodium nitrite solution, still at low temperature. orgsyn.org

Neutralization with a strong base (e.g., NaOH). orgsyn.org

Extraction of the 2-bromopyridine product. orgsyn.org

This method can be adapted for substituted aminopyridines, such as 2-amino-6-methylpyridine, to produce the corresponding 2-bromo-6-methylpyridine, a key precursor. chemicalbook.com

The introduction of the ethanamine side chain typically occurs via a nucleophilic substitution reaction, where an amine-containing nucleophile displaces a leaving group (like a halogen) on the pyridine ring. pearson.com The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when electron-withdrawing groups are present or at the α- and γ-positions relative to the ring nitrogen. pearson.comnih.gov

In the context of synthesizing this compound from a precursor like 2,6-dibromopyridine, one of the bromine atoms acts as a leaving group. The reaction with a nucleophile such as ethanolamine, followed by subsequent chemical modification, or directly with a protected form of 2-aminoethanide, would lead to the desired product. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, and while it can lead to unexpected nitro-group migration, it underscores the principle of nucleophilic substitution on brominated pyridine rings. clockss.orgresearchgate.net

The mechanism for such a substitution generally involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. The reactivity can be influenced by the solvent, base, and temperature. clockss.org For instance, the amination of 3-halo-4-aminopyridines can proceed through an intramolecular nucleophilic aromatic substitution. nih.gov While the specific introduction of an ethanamine side chain onto a 6-bromopyridine at the 2-position is not explicitly detailed in a single source, the principles are well-established through analogous reactions. georgiasouthern.edu

Reductive Amination Routes and Related Methodologies

Reductive amination, a cornerstone of amine synthesis, offers a powerful and direct method for the preparation of this compound. wikipedia.org This reaction typically involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of the target compound, this would conceptually involve the reaction of (6-bromopyridin-2-yl)acetaldehyde with an amine source in the presence of a suitable reducing agent.

The versatility of reductive amination lies in its ability to accommodate a wide range of substrates and reagents. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Notably, sodium cyanoborohydride is often favored due to its selective reduction of imines in the presence of aldehydes. masterorganicchemistry.com The reaction is typically carried out under mild, slightly acidic conditions (pH 4-5) to facilitate imine formation. youtube.com

While direct alkylation of amines can be challenging to control and often leads to multiple alkylations, reductive amination provides a more controlled approach to forming the desired carbon-nitrogen bond. masterorganicchemistry.com The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. Subsequent reduction of the imine yields the final amine product. wikipedia.org

Recent advancements have explored the use of biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms), for asymmetric reductive amination. nih.govresearchgate.net These enzymatic methods offer high stereoselectivity, which is crucial for the synthesis of chiral pharmaceuticals. nih.govresearchgate.net Although the direct application to this compound is not extensively documented in the provided results, the general principles of enzymatic reductive amination hold promise for future synthetic strategies. researchgate.net

Condensation Reactions with Pyridine-Carbaldehyde and Amines

Condensation reactions provide an alternative pathway to the synthesis of this compound and its derivatives. A key starting material for this approach is 6-bromo-2-pyridinecarboxaldehyde. sigmaaldrich.com This aldehyde can undergo condensation with various amines to form imines, which can then be reduced to the desired ethanamine derivative.

For instance, the reaction of 6-bromopyridine-2-carbaldehyde (B14951) with an appropriate amine, such as a protected form of aminoacetaldehyde or a related species, would lead to an imine intermediate. Subsequent reduction would yield the target compound. The efficiency of these condensation reactions can be influenced by the reaction conditions, including the choice of solvent and the presence of catalysts. rsc.org Water suspension has been shown to be an efficient medium for some condensation reactions of aldehydes and amines. rsc.org

The synthesis of the precursor aldehyde, 6-bromo-2-pyridinecarboxaldehyde, can be achieved from 2,6-dibromopyridine. prepchem.com This involves a monolithiation at low temperature followed by reaction with a formylating agent like dimethylformamide (DMF). prepchem.com

Catalytic Systems and Reagents Employed in Synthesis

The synthesis of this compound and related aminopyridines heavily relies on the use of sophisticated catalytic systems and a variety of reagents to facilitate efficient bond formation and achieve high yields.

Transition Metal Catalysis in C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of aryl amines. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgnih.gov

In the context of synthesizing derivatives of this compound, the bromine atom on the pyridine ring serves as a handle for Buchwald-Hartwig amination. This methodology allows for the introduction of various amino groups at the 6-position of the pyridine ring. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and bidentate phosphine ligands like BINAP and DPPF often employed to improve reaction rates and yields. wikipedia.orgnih.gov Strong bases like sodium tert-butoxide are essential for catalyst turnover. researchgate.net

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates the reactivity of the palladium center | Xantphos, BINAP, DPPF, XPhos |

| Base | Promotes deprotonation of the amine and catalyst turnover | Sodium tert-butoxide (NaOtBu), K₃PO₄ |

| Aryl Halide | The electrophilic coupling partner | 2-Bromopyridines |

| Amine | The nucleophilic coupling partner | Primary and secondary amines |

The mechanism of the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. mdpi.com This has led to the exploration of metal-free and green chemistry approaches for the synthesis of aminopyridines. ejcmpr.comresearchgate.net

Metal-free amination reactions offer an attractive alternative to transition metal-catalyzed methods, avoiding the use of potentially toxic and expensive heavy metals. georgiasouthern.edu For instance, the nucleophilic substitution of fluorinated pyridines with amines can proceed under catalyst-free conditions. rsc.org The use of acetamidine (B91507) hydrochloride as an ammonia (B1221849) source in the amination of 2-fluoropyridine (B1216828) derivatives has been reported as an efficient, high-yielding, and chemoselective method. rsc.org

Green chemistry principles also advocate for the use of safer solvents, microwave-assisted synthesis, and solvent-free reaction conditions. mdpi.comrsc.org Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com Solvent-free condensation reactions, for example, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine (DMAP), have been developed for the amidation of carboxylic acids. rsc.org

Optimization of Reaction Conditions and Solvent Systems

The success of any synthetic protocol hinges on the careful optimization of reaction conditions, including temperature, reaction time, and the choice of solvent. researchgate.net

In the synthesis of substituted 2-bromopyridines, temperature plays a crucial role. For example, in copper-catalyzed C-N coupling reactions, increasing the temperature from 70°C to 90°C can lead to higher yields of the monosubstituted product. However, a further increase to 110°C may favor the formation of the disubstituted product. researchgate.net

The choice of solvent can also have a significant impact on the outcome of a reaction. researchgate.net In the aforementioned copper-catalyzed amination, DMSO was found to be the optimal solvent compared to others like DMF, toluene, and dioxane. researchgate.net For reductive amination reactions, solvents like dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used, often with an acid catalyst such as acetic acid. nih.gov

The development of practical synthetic methods often involves screening different catalysts, bases, and ligands to identify the most efficient combination for a particular transformation. researchgate.net For example, in the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, conducting the reaction in sealed tubes has been shown to be an effective strategy. researchgate.netscispace.com

Purification and Isolation Techniques in Synthetic Protocols

The final and critical step in any synthesis is the purification and isolation of the target compound to obtain a product of high purity. For this compound and its derivatives, a combination of techniques is typically employed.

Following the completion of a reaction, the crude product is often subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent. researchgate.net

Chromatography is a widely used technique for the purification of organic compounds. Column chromatography using silica (B1680970) gel is a common method to separate the desired product from unreacted starting materials and byproducts. researchgate.net The choice of eluent (solvent system) is crucial for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. georgiasouthern.edu

Recrystallization is another powerful purification technique for solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

In some cases, distillation can be used to purify liquid products, particularly the starting materials or intermediates. nih.gov For volatile solids, sublimation can be an effective purification method. georgiasouthern.edu

Table 2: Common Purification Techniques

| Technique | Principle | Application |

| Extraction | Partitioning of a solute between two immiscible liquid phases | Removal of inorganic salts and water-soluble impurities |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase | Separation of the target compound from byproducts and starting materials |

| Recrystallization | Purification of a solid based on differences in solubility | Obtaining high-purity crystalline solids |

| Distillation | Separation of liquids based on differences in boiling points | Purification of liquid starting materials and intermediates |

| Sublimation | Purification of a solid by transitioning it directly from the solid to the gas phase | Purification of volatile solids |

Chromatographic Separation Methods (Normal-Phase and Reversed-Phase)

Chromatography is a cornerstone technique for the purification of this compound. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) are utilized, with the choice depending on the specific impurities and the scale of the purification. nih.govchromtech.com

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase, typically silica or alumina (B75360), is used with a non-polar mobile phase. phenomenex.com For basic amines like this compound, standard silica gel can cause strong, sometimes irreversible, adsorption due to acid-base interactions between the basic amine and acidic silanol (B1196071) groups on the silica surface. biotage.comresearchgate.net This leads to poor peak shape and recovery. To mitigate these effects, several strategies are employed:

Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), to the mobile phase (e.g., dichloromethane/methanol or hexane/ethyl acetate) can neutralize the acidic silanol sites, improving elution and peak shape. biotage.combiotage.com

Alternative Stationary Phases: Basic alumina or specially functionalized silica, such as amine-functionalized silica, can be used as the stationary phase to reduce unwanted interactions. biotage.comchemicalforums.com

Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov This technique is highly effective for purifying polar and ionizable compounds. biotage.com For basic compounds like this compound, controlling the pH of the mobile phase is critical. biotage.comresearchgate.net

pH Control: By adjusting the mobile phase to an alkaline pH (at least two pH units above the pKa of the amine), the amine is maintained in its neutral, free-base form. This increases its lipophilicity and retention on the reversed-phase column, leading to better separation from less hydrophobic impurities. biotage.com Volatile bases like triethylamine are often added at low concentrations (e.g., 0.1%) for this purpose. biotage.com

Ion-Pairing Reagents: In some cases, ion-pairing reagents like trifluoroacetic acid (TFA) are added to the mobile phase. peptide.com TFA forms an ion pair with the protonated amine, and this neutral, more hydrophobic complex can be effectively separated by RPC. However, the use of non-volatile ion-pairing agents can complicate mass spectrometry detection and subsequent sample work-up. helixchrom.comhelixchrom.com

A comparison of typical conditions is presented below:

| Chromatography Type | Stationary Phase | Typical Mobile Phase | Key Considerations |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol with added base (e.g., TEA) | Prone to peak tailing; requires mobile phase modifiers or special columns. biotage.combiotage.com |

| Reversed-Phase | C18, C8 | Acetonitrile/Water or Methanol/Water with pH modifier (e.g., TEA, Formic Acid) | pH control is crucial for retention and peak shape. biotage.comsielc.com |

To overcome the challenges of purifying basic compounds on standard silica gel, two primary strategies have been developed: the use of competing amines in the mobile phase and the application of amine-functionalized stationary phases. biotage.combiotage.com

Competing Amines: Adding a small, volatile amine like triethylamine (TEA), pyridine, or ammonium hydroxide to the mobile phase during normal-phase chromatography is a common practice. biotage.com This "competing" amine interacts with the acidic silanol groups on the silica surface, effectively neutralizing them. biotage.com This prevents the analyte, this compound, from strongly binding to the stationary phase, which results in improved peak symmetry, reduced tailing, and better recovery. biotage.combiotage.com While effective, optimizing the concentration of the competing amine and dealing with strong solvent displacement effects can sometimes be challenging. biotage.com

| Technique | Principle | Advantages | Disadvantages |

| Competing Amines | A basic additive (e.g., TEA) in the mobile phase neutralizes acidic silanol sites on standard silica. biotage.com | Uses standard, less expensive silica gel. chemicalforums.com | Method development can be complex; requires removal of the additive post-purification. biotage.com |

| Amine-Functionalized Phases | The stationary phase itself is basic, preventing strong interaction with the amine analyte. biotage.com | Simplifies mobile phase (e.g., Hexane/EtOAc); highly efficient separation; predictable results based on TLC. biotage.comresearchgate.net | Higher cost of the stationary phase compared to standard silica. chemicalforums.com |

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for the purification of solid compounds like this compound, often used as a final purification step after chromatography or as a method to isolate the product directly from a reaction mixture. This method relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than the impurities present.

The process typically involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration.

Finding an appropriate solvent is key to successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes, a mixture of two or more solvents is required to achieve the desired solubility profile. For pyridine derivatives, common recrystallization solvents include ethyl acetate, hexane, acetonitrile, and mixtures thereof. mdpi.comarkat-usa.org For instance, a related compound, tris[(6-bromopyridin-2-yl)methyl]amine, was successfully crystallized from acetonitrile. nih.gov

Salt Formation and Cleavage for Purification

An effective method for purifying amines involves their conversion into salts. This technique leverages the basicity of the amine group to form a salt with an acid, which often has significantly different solubility properties than the free-base form and the non-basic impurities in the mixture. nih.gov

The general procedure is as follows:

Salt Formation: The crude mixture containing this compound is dissolved in a suitable organic solvent. An acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid like trichloroacetic acid) is added, causing the amine to precipitate as its ammonium salt. nih.govgoogle.com Many organic impurities remain in the solution.

Isolation: The precipitated salt is isolated by filtration and washed with a solvent in which it is insoluble to remove any remaining impurities.

Cleavage (Liberation of the Free Amine): The purified salt is then treated with a base (e.g., an aqueous solution of sodium hydroxide or sodium carbonate) to neutralize the acid and regenerate the free amine. google.com The pure amine, which is typically less soluble in the aqueous basic solution, can then be extracted into an organic solvent. google.com

Recently, the use of trichloroacetic acid (TCA) has been highlighted as a particularly efficient reagent for this purpose. nih.gov The amine-TCA salt can be precipitated and isolated, and upon gentle heating, the TCA component decarboxylates to form volatile byproducts (chloroform and carbon dioxide), directly yielding the purified free amine without the need for a separate basification and extraction step. nih.gov This method reduces the number of operations and waste generated. nih.gov

| Step | Description | Common Reagents |

| Salt Formation | The basic amine is reacted with an acid to form a solid salt, separating it from non-basic impurities. | HCl, H2SO4, Trichloroacetic Acid (TCA). nih.govgoogle.com |

| Isolation | The salt precipitate is collected by filtration. | - |

| Salt Cleavage | The purified salt is treated with a base to regenerate the pure free amine. | NaOH, Na2CO3, or thermal decomposition (for TCA salts). nih.govgoogle.com |

Advanced Separation Techniques (e.g., Switchable Hydrophilicity Amine Product Extraction - SHAPE)

Switchable Hydrophilicity Solvents (SHS) represent an innovative and green chemistry approach to separations that can be applied to the purification of amines. rsc.orgresearchgate.net This technique utilizes a solvent, typically a tertiary amine, that can reversibly switch between being hydrophobic (immiscible with water) and hydrophilic (miscible with water). nih.gov

The switching process is triggered by the addition or removal of carbon dioxide (CO2):

Extraction: In its neutral, hydrophobic state, the SHS can be used to dissolve the crude product mixture containing this compound and separate it from water-soluble impurities.

Switching: By bubbling CO2 through the aqueous mixture, carbonic acid is formed. This protonates the SHS, converting it into a water-soluble ammonium bicarbonate salt. nih.gov The entire organic phase, including the dissolved target compound, becomes miscible with water, forming a single homogeneous phase.

Back-Extraction: Impurities that are not soluble in the hydrophilic mixture can be removed.

Reversal: The CO2 is then removed by bubbling an inert gas (like nitrogen or argon) through the solution or by gentle heating. This causes the SHS to revert to its hydrophobic state, separating from the aqueous phase and allowing for recovery of the solvent and the purified product.

This method avoids the use of large volumes of traditional volatile organic solvents and can simplify the extraction and purification workflow. researchgate.net Tertiary amines like N,N-dimethylcyclohexylamine (DMCHA) have been effectively used as switchable solvents for extracting various organic compounds. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of 2 6 Bromopyridin 2 Yl Ethanamine

Reactions Involving the Pyridyl Bromine Moiety

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modification, participating in various metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the generation of organometallic reagents.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-(6-bromopyridin-2-yl)ethanamine, these reactions primarily target the carbon-bromine bond, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is effective for coupling 2-bromopyridines with various aryl and heteroaryl boronic acids, leading to the synthesis of 2-aryl-substituted pyridines. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of base, solvent, and palladium catalyst system can significantly influence the reaction's efficiency. wikipedia.orgresearchgate.net

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It provides a direct route to 2-alkynyl-substituted pyridines from 2-bromopyridines. scirp.org The reaction can be performed under mild conditions and tolerates a variety of functional groups. wikipedia.orgscirp.org Copper-free Sonogashira variants have also been developed. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This method is particularly useful for synthesizing secondary and tertiary aminopyridines from 2-bromopyridines, which can be challenging to prepare using other methods. nih.gov The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. nih.govamazonaws.com The choice of ligand is crucial for the reaction's success and can influence the scope of compatible amine coupling partners. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Biaryl or substituted pyridine |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Primary or secondary amine | Palladium catalyst, Phosphine ligand, Base | Aryl amine |

The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgmit.edu

In the Suzuki-Miyaura reaction , the catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, and the halide is transferred to the boron atom. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst. libretexts.org The base plays a crucial role in activating the organoboron species for transmetalation. wikipedia.org

The Buchwald-Hartwig amination mechanism also starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orgmit.edu Kinetic studies have been instrumental in understanding the individual steps and identifying the rate-determining step, which can vary depending on the specific reactants and conditions. mit.edu

The design of catalysts and ligands is paramount in optimizing the efficiency and scope of cross-coupling reactions. In palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact the reaction rate, yield, and functional group tolerance. organic-chemistry.orgmit.edu

For Buchwald-Hartwig amination , early catalyst systems used simple phosphine ligands, but the development of bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), has greatly expanded the reaction's utility. mit.edu These ligands promote the rates of both oxidative addition and reductive elimination, allowing for the coupling of a wider range of amines and aryl halides under milder conditions. mit.edu Bidentate phosphine ligands like BINAP and DPPF were also significant advancements, particularly for coupling primary amines. wikipedia.org

In Sonogashira couplings , while traditional catalysts often involve a combination of a palladium source and a copper co-catalyst, modern developments have focused on creating more efficient and robust catalyst systems. libretexts.org This includes the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity and stability. libretexts.org The design of ligands that are both bulky and electron-rich has been a key strategy in developing highly active catalysts for copper-free Sonogashira reactions. libretexts.org

The development of pre-catalyst systems, such as PEPPSI-themed palladium N-heterocyclic carbene complexes, has also improved the efficiency and practicality of Suzuki-Miyaura reactions by providing air- and moisture-stable catalyst precursors. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org The nitrogen atom in the pyridine ring of this compound acts as an electron-withdrawing group, facilitating SNAr reactions.

The mechanism of SNAr involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com The stability of the Meisenheimer complex is crucial, and the presence of the ring nitrogen helps to delocalize the negative charge, thereby stabilizing this intermediate. youtube.com

While the pyridine nitrogen itself provides some activation, the presence of additional electron-withdrawing groups on the ring would further enhance the rate of SNAr. openstax.orgyoutube.com In the case of 2,6-dibromopyridine (B144722), selective C-N bond formation can be achieved through copper-catalyzed nucleophilic substitution with amines, highlighting the utility of this reaction for creating unsymmetrical 2,6-disubstituted pyridines. researchgate.net

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation is typically achieved by treating the organic halide with an organolithium reagent, such as n-butyllithium, or with an active metal like lithium or magnesium. wikipedia.org

For this compound, the bromine atom can undergo halogen-metal exchange to generate a lithiated or magnesiated pyridine derivative. This organometallic intermediate is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 6-position of the pyridine ring. The reaction is often performed at low temperatures to prevent side reactions. princeton.edu

The mechanism of lithium-halogen exchange is complex and can proceed through different pathways, including a nucleophilic attack on the halogen atom to form an "ate-complex" or via an electron transfer process. wikipedia.orgprinceton.edu The presence of heteroatoms, like the nitrogen in the pyridine ring and the amine side chain, can influence the reaction's regioselectivity and rate by coordinating to the metal. wikipedia.org A combination of reagents, such as i-PrMgCl and n-BuLi, can be used to perform the exchange on bromo-pyridines that also contain acidic protons, such as the amine group in the title compound, by forming a more stable magnesium intermediate. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers. studymind.co.uk

One of the most common reactions of primary amines is alkylation , where the amine reacts with an alkyl halide. libretexts.org This reaction proceeds via nucleophilic substitution, but often leads to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the resulting secondary and tertiary amines. libretexts.orglibretexts.org To achieve mono-alkylation, a large excess of the amine is typically used. mnstate.edu

Primary amines also react with aldehydes and ketones to form imines (Schiff bases). libretexts.orgmnstate.edu This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.org

Acylation of the primary amine with acyl chlorides or acid anhydrides is a straightforward method to form amides. libretexts.org This reaction is generally efficient and selective for the amine group.

Furthermore, the primary amine can react with sulfonyl chlorides to produce sulfonamides , a class of compounds with important applications. libretexts.org

Table 2: Summary of Reactions of the Primary Amine

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Alkyl halide | Secondary/tertiary amine, Quaternary ammonium salt |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff base) |

| Acylation | Acyl chloride or Acid anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Acylation and Sulfonylation Reactions

The primary amine functionality of this compound is readily susceptible to acylation and sulfonylation reactions. These transformations are fundamental in modifying the compound's properties and for the construction of more complex molecular architectures.

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the ethanamine moiety. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The reaction generally proceeds under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine.

Reaction with Acyl Chlorides/Anhydrides: This is a common and efficient method for acylation. The high reactivity of these reagents allows for rapid and often high-yielding conversions.

Amide Coupling Reactions: The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a carboxylic acid provides a milder alternative to acyl halides, which is particularly useful for sensitive substrates.

Sulfonylation Reactions

Similarly, sulfonylation introduces a sulfonyl group (R-SO2) to the amine, forming a sulfonamide. This is typically accomplished using sulfonyl chlorides in the presence of a base. The resulting sulfonamides are generally stable compounds and are often utilized in medicinal chemistry due to their biological activities.

The table below summarizes typical acylation and sulfonylation reactions of this compound.

| Reagent Category | Specific Reagent | Product Type |

| Acyl Halide | Acetyl chloride | N-(2-(6-bromopyridin-2-yl)ethyl)acetamide |

| Anhydride | Acetic anhydride | N-(2-(6-bromopyridin-2-yl)ethyl)acetamide |

| Carboxylic Acid + Coupling Agent | Benzoic acid + EDC | N-(2-(6-bromopyridin-2-yl)ethyl)benzamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(2-(6-bromopyridin-2-yl)ethyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination Strategies

Alkylation and reductive amination are key strategies for introducing alkyl substituents onto the primary amine of this compound, leading to the formation of secondary and tertiary amines. echemi.com

Direct Alkylation

Direct alkylation involves the reaction of the amine with an alkyl halide. However, this method can be difficult to control, often leading to over-alkylation and the formation of a mixture of secondary, tertiary amines, and even quaternary ammonium salts. masterorganicchemistry.com The primary amine acts as a nucleophile, displacing the halide from the alkylating agent. The resulting secondary amine can then compete with the starting primary amine for the remaining alkyl halide, leading to the tertiary amine.

Reductive Amination

Reductive amination is a more controlled and widely used method for the synthesis of secondary and tertiary amines. wikipedia.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

The reaction is typically carried out under mildly acidic conditions (pH 4-5), which catalyzes the formation of the imine. youtube.commasterorganicchemistry.com A key advantage of reductive amination is the ability to use reducing agents that are selective for the imine double bond in the presence of the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

The versatility of reductive amination allows for the introduction of a wide array of alkyl groups by simply varying the aldehyde or ketone used in the reaction. masterorganicchemistry.com

Below is a table summarizing these two strategies:

| Strategy | Reagents | Product(s) | Notes |

| Direct Alkylation | Methyl iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium derivatives | Prone to over-alkylation, leading to a mixture of products. masterorganicchemistry.com |

| Reductive Amination | Formaldehyde, NaBH3CN | N,N-dimethyl-2-(6-bromopyridin-2-yl)ethanamine | A controlled method for producing secondary or tertiary amines. masterorganicchemistry.comwikipedia.org |

| Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl-2-(6-bromopyridin-2-yl)ethanamine | Effective for introducing a variety of alkyl groups. masterorganicchemistry.com |

Formation of Imines and Related Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible, acid-catalyzed reaction is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org

The process begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the imine. libretexts.org The reaction is typically driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov

The formation of imines is pH-dependent, with the optimal pH generally being slightly acidic (around 4-5). masterorganicchemistry.com This is because the acid catalyzes the dehydration of the carbinolamine, but too much acid will protonate the starting amine, rendering it non-nucleophilic. masterorganicchemistry.com

Imines derived from this compound are valuable intermediates. For example, they can be reduced to form secondary amines, as seen in reductive amination, or they can react with various nucleophiles. masterorganicchemistry.com

A related derivative is 2-(6-bromopyridin-2-yl)ethanimidamide, which has the IUPAC name 2-(6-bromopyridin-2-yl)ethene-1,1-diamine. sigmaaldrich.com

The following table illustrates the formation of an imine from this compound:

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | (E)-N-benzylidene-2-(6-bromopyridin-2-yl)ethanamine |

Derivatization to Thioureas and other Amine-Functionalized Compounds

The primary amine of this compound can be derivatized to form a variety of amine-functionalized compounds, with thioureas being a prominent example. Thioureas are organosulfur compounds structurally similar to ureas, with the carbonyl oxygen atom replaced by a sulfur atom. wikipedia.org

The synthesis of thioureas from this compound is typically achieved by reacting the amine with an isothiocyanate. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea (B124793). This reaction is generally straightforward and high-yielding.

Thiourea derivatives of bromo-pyridinyl compounds have been investigated for their potential biological activities. For instance, N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea has shown potent inhibitory activity against HIV-1. nih.gov Other complex thiourea derivatives incorporating a bromo-pyridinyl moiety have also been synthesized. epa.govuni.lu

The following table shows an example of thiourea formation:

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenyl isothiocyanate | 1-(2-(6-bromopyridin-2-yl)ethyl)-3-phenylthiourea |

Chemo- and Regioselectivity in Multi-functional Transformations

Control of Selectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, which possesses a primary amine, a pyridine ring, and a bromo substituent, controlling the chemo- and regioselectivity of reactions is crucial. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific position at which a reaction occurs when multiple positions are possible.

The primary amine is generally the most nucleophilic and basic site, making it the most likely to react with electrophiles under neutral or basic conditions. For instance, in acylation or alkylation reactions, the amine will typically react in preference to the pyridine nitrogen.

The pyridine nitrogen, being part of an aromatic system, is less basic and nucleophilic than the primary amine. However, it can still undergo reactions such as N-oxidation or quaternization, particularly if the primary amine is protected.

The bromo-substituted pyridine ring offers sites for carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are typically catalyzed by transition metals like palladium or copper and are generally compatible with the presence of the amine functionality, although protection of the amine may sometimes be necessary to prevent side reactions.

The regioselectivity of reactions on the pyridine ring is influenced by the electronic effects of the substituents. The bromo group is deactivating and meta-directing for electrophilic aromatic substitution, while the ethanamine group is activating and ortho-, para-directing. However, electrophilic substitution on the pyridine ring is generally difficult. Nucleophilic aromatic substitution, on the other hand, is more common for pyridines, and the bromo substituent can be a good leaving group in such reactions.

Strategies for Orthogonal Functional Group Transformations

Orthogonal functional group transformations involve the selective modification of one functional group in a molecule without affecting others. This is achieved by using protecting groups or by choosing reaction conditions that are specific for a particular functional group.

In the context of this compound, an orthogonal strategy would allow for the independent manipulation of the primary amine and the bromo-substituted pyridine ring.

A common approach is to protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under a variety of reaction conditions but can be selectively removed later. With the amine protected, reactions can be carried out on the pyridine ring, such as cross-coupling reactions at the bromo position. Subsequently, the protecting group can be removed to liberate the amine, which can then be subjected to further transformations like acylation, alkylation, or conversion to a thiourea.

This orthogonal approach is essential for the synthesis of complex molecules where a specific sequence of reactions is required. It allows for the construction of diverse molecular scaffolds from a common intermediate. The concept of using orthogonal functional groups is a powerful tool in complex synthesis, enabling the modular assembly of intricate structures. nih.gov

The following table outlines a potential orthogonal synthetic strategy:

| Step | Reaction | Reagent(s) | Functional Group Transformed |

| 1 | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Primary amine |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | Bromo group |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | Boc-protected amine |

| 4 | Acylation | Acetyl chloride, base | Primary amine |

Derivatization Strategies and Novel Compound Synthesis Utilizing 2 6 Bromopyridin 2 Yl Ethanamine As a Building Block

Synthesis of Substituted Pyridine-Ethanamine Scaffolds

The core structure of 2-(6-Bromopyridin-2-YL)ethanamine can be readily modified at two key positions: the pyridine (B92270) ring and the ethanamine side chain. This allows for the generation of a diverse library of substituted pyridine-ethanamine scaffolds.

Diversification at the Pyridine Ring System

The bromine atom at the 6-position of the pyridine ring is a key functional group for diversification. It readily participates in various cross-coupling reactions, enabling the introduction of a wide array of substituents. For instance, palladium-catalyzed reactions like the Suzuki coupling can be employed to introduce new carbon-carbon bonds. This allows for the attachment of various aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting compounds. mdpi.com

Similarly, other transition metal-catalyzed reactions can be utilized to introduce different functional groups. These modifications can be used to tune the electronic properties and steric profile of the pyridine ring, which can be crucial for modulating the biological activity or material properties of the final compound.

Modifications of the Ethanamine Side Chain

The primary amine of the ethanamine side chain offers another site for straightforward modification. Standard organic reactions can be used to introduce a variety of functional groups.

Amide Formation: The amine can react with carboxylic acids or their derivatives (like acyl chlorides) to form amides. This is a common strategy in medicinal chemistry to introduce diverse substituents and explore structure-activity relationships.

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases). These can be stable compounds themselves or can be further reduced to form secondary amines.

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to introduce further substituents.

These modifications allow for the fine-tuning of the molecule's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds.

Formation of Heterocyclic Ring Systems Incorporating the Pyridyl-Ethanamine Core

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The presence of both a nucleophilic amine and a reactive pyridine ring allows for intramolecular cyclization reactions, leading to the formation of fused and polycyclic ring systems.

Cyclization Reactions Leading to Fused Pyridine Derivatives (e.g., Imidazopyridines)

One of the most significant applications of this building block is in the synthesis of imidazopyridines. rsc.org These fused heterocyclic systems are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis often involves a reaction where the ethanamine side chain participates in the formation of the imidazole (B134444) ring, which is then fused to the pyridine core.

For example, a common strategy involves the reaction of the amine group with a suitable electrophile, followed by an intramolecular cyclization that forms the new five-membered ring. researchgate.netnih.gov The specific reagents and reaction conditions can be varied to control the substitution pattern on the resulting imidazopyridine scaffold.

Synthesis of Polycyclic Nitrogen-Containing Compounds

Beyond simple fused systems, this compound can be used to construct more elaborate polycyclic nitrogen-containing compounds. nih.gov This often involves multi-step reaction sequences where the initial modifications of the pyridine-ethanamine scaffold set the stage for subsequent cyclization reactions.

Cascade reactions, where multiple bonds are formed in a single operation, are particularly powerful in this context. nih.gov For instance, a palladium-catalyzed process could initiate a sequence of intramolecular reactions, leading to the rapid assembly of complex polycyclic architectures from a relatively simple starting material. nih.gov The ability to control the stereochemistry of these transformations is a key challenge and an active area of research.

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine and ethanamine moieties of this compound are both excellent coordinating groups for metal ions. This makes the compound and its derivatives valuable ligands in coordination chemistry. georgiasouthern.edugeorgiasouthern.edu The nitrogen atom of the pyridine ring and the nitrogen atom of the ethanamine side chain can act as a bidentate ligand, chelating to a metal center to form stable complexes.

By modifying the scaffold as described in the previous sections, the electronic and steric properties of the resulting ligand can be precisely tuned. This allows for the design of ligands with specific coordination preferences and the synthesis of metal complexes with desired catalytic, magnetic, or photophysical properties. For example, the introduction of bulky substituents on the pyridine ring can create a specific coordination pocket around the metal ion, influencing its reactivity in catalytic applications. georgiasouthern.eduresearchgate.net Furthermore, the bromine atom can be used to attach the ligand to other molecules or surfaces.

Bidentate and Polydentate Ligand Architectures

The synthesis of bidentate and polydentate ligands from this compound can be approached through several established synthetic methodologies that target the primary amine and the reactive bromine atom.

Schiff Base Condensation: A primary route to introduce additional coordination sites is through Schiff base condensation. The primary amine of this compound can react with various aldehydes and ketones to form imine linkages. By selecting appropriate carbonyl compounds, the denticity of the resulting ligand can be controlled. For instance, reaction with a simple aldehyde like salicylaldehyde (B1680747) would yield a bidentate N,O-donor ligand. The synthesis of Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) and various amines is a well-established method for creating ligands that can coordinate to metal ions through both the pyridyl and azomethine nitrogen atoms. researchgate.net Similarly, condensation with dicarbonyl compounds, such as 2,6-diformyl-4-methylphenol, can lead to the formation of binucleating ligands capable of coordinating to two metal centers. researchgate.net

N-Alkylation and N-Arylation: The primary amine is also amenable to N-alkylation and N-arylation reactions, which can be used to introduce further donor groups. Reaction with alkyl halides containing additional donor atoms, such as a pyridine or another amine, can effectively increase the denticity of the ligand. For example, reacting two equivalents of this compound with a dihalide linker would produce a tetradentate ligand. A well-documented strategy involves the synthesis of ligands like N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, which showcases the utility of linking two pyridylmethylamine units to create a potent tetradentate chelator. smolecule.com

Modification of the Pyridine Ring: The bromine atom on the pyridine ring offers another site for modification, primarily through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig amination, can be employed to introduce new functional groups at the 6-position of the pyridine ring. This allows for the creation of more complex ligand scaffolds. For example, coupling with a boronic acid derivative containing a coordinating group can transform the pyridine ring itself into a more elaborate chelating fragment.

A summary of potential derivatization strategies is presented in the table below.

| Derivatization Strategy | Reagent Type | Potential Ligand Type |

| Schiff Base Condensation | Salicylaldehyde, 2-Pyridinecarboxaldehyde | Bidentate (N,O or N,N) |

| Schiff Base Condensation | Dicarbonyl compounds (e.g., glyoxal) | Tetradentate (N,N,N,N) |

| N-Alkylation | Alkyl halides with donor groups | Polydentate |

| Buchwald-Hartwig Amination | Amines | Bidentate/Polydentate |

| Suzuki Coupling | Boronic acids with donor groups | Bidentate/Polydentate |

These strategies highlight the modular approach that can be taken to design and synthesize a wide array of ligands from the this compound building block.

Metal Complexation Studies and Coordination Modes

The bidentate and polydentate ligands synthesized from this compound are expected to form stable complexes with a variety of transition metal ions. The coordination mode of these ligands will be dictated by the number and type of donor atoms, the flexibility of the ligand backbone, and the preferred coordination geometry of the metal center.

Bidentate Ligand Complexes: For a simple bidentate ligand derived from Schiff base condensation with salicylaldehyde, coordination to a metal ion like copper(II) would likely occur through the pyridyl nitrogen and the imine nitrogen or phenolic oxygen, forming a stable five- or six-membered chelate ring.

Tetradentate Ligand Complexes: Tetradentate ligands, such as those formed by reacting two molecules of the starting amine with a linker, are of particular interest. For example, a ligand analogous to N,N'-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine can encapsulate a metal ion in a square planar or distorted octahedral geometry. In such complexes, the four nitrogen atoms of the ligand would occupy the equatorial positions, with axial sites potentially occupied by solvent molecules or counter-ions. researchgate.net The synthesis of platinum(II) and palladium(II) complexes with a bidentate thiazine-pyridine derivative ligand has shown that the metal center adopts a slightly distorted square-planar coordination geometry. nih.gov

Polydentate Ligand Complexes: More complex polydentate ligands, such as those based on a TREN (tris(2-aminoethyl)amine) scaffold functionalized with the 2-(6-bromopyridin-2-yl)ethyl moiety, would be capable of forming highly stable, encapsulating complexes. mdpi.comacs.org These ligands can enforce specific coordination geometries on the metal ion, which can be beneficial for catalytic applications. The coordination chemistry of such ligands often involves all available nitrogen donors wrapping around the metal center.

The characterization of these metal complexes would involve a suite of analytical techniques. X-ray crystallography is the definitive method for determining the solid-state structure and confirming the coordination mode. Spectroscopic methods such as IR, UV-Vis, and NMR would provide valuable information about the ligand-metal bonding.

The following table summarizes the expected coordination behavior of ligands derived from this compound with various metal ions.

| Ligand Type | Potential Donor Atoms | Expected Coordination Geometry with M(II) |

| Bidentate (N,N) | Pyridyl-N, Imine-N | Tetrahedral, Square Planar |

| Bidentate (N,O) | Pyridyl-N, Phenolic-O | Tetrahedral, Square Planar |

| Tetradentate (N4) | 2x Pyridyl-N, 2x Amine-N | Octahedral, Square Pyramidal |

| Polydentate (e.g., TREN-based) | Multiple N donors | Encapsulated (e.g., Trigonal Bipyramidal) |

The exploration of the derivatization of this compound and the coordination chemistry of the resulting ligands represents a promising avenue for the development of new metal complexes with tailored properties.

Analytical and Spectroscopic Characterization Methodologies in Research on 2 6 Bromopyridin 2 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2-(6-bromopyridin-2-yl)ethanamine and its analogues. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of these compounds. researchgate.net For instance, in the ¹H NMR spectrum of a related compound, 2-amino-6-bromopyridine, specific chemical shifts are observed for the protons on the pyridine (B92270) ring. chemicalbook.com Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule, which is essential for unambiguous structure determination. researchgate.netethz.ch These advanced techniques are particularly valuable for elucidating the structures of complex derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Bromopyridine Compound

| Proton Assignment | Chemical Shift (ppm) |

| H-A | 8.36 |

| H-B | 7.56 |

| H-C | 7.49 |

| H-D | 7.26 |

Note: Data is for 2-bromopyridine (B144113) in CDCl₃. chemicalbook.com Chemical shifts for this compound would differ due to the ethanamine substituent.

The three-dimensional arrangement of atoms, or conformation, in derivatives of this compound can be investigated using advanced NMR techniques. nih.gov Methods like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-space interactions between protons, which helps in determining the preferred spatial orientation of different parts of the molecule. ethz.ch Such conformational analyses are critical in understanding the molecule's biological activity and interactions with other molecules. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org

When a molecule like this compound is analyzed by mass spectrometry, it is first ionized and then broken down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For pyridine and its derivatives, fragmentation often involves the loss of neutral molecules like HCN. rsc.org The presence of a bromine atom results in a characteristic isotopic pattern due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. nih.gov This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass. nih.govnih.gov HRMS is indispensable for confirming the identity of newly synthesized derivatives of this compound. researchgate.net

Table 2: Predicted m/z Values for Adducts of a 2-(6-bromopyridin-3-yl)ethanamine (B1441600) Isomer

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 201.00218 |

| [M+Na]⁺ | 222.98412 |

| [M-H]⁻ | 198.98762 |

| [M+NH₄]⁺ | 218.02872 |

| [M+K]⁺ | 238.95806 |

| [M+H-H₂O]⁺ | 182.99216 |

| [M+HCOO]⁻ | 244.99310 |

| [M+CH₃COO]⁻ | 259.00875 |

Data from PubChemLite for the 3-yl isomer. uni.lu The m/z values for the 2-yl isomer would be identical.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This technique is particularly useful for distinguishing between isomers, as they often produce different fragmentation patterns. researchgate.net For example, the fragmentation pathways of different positional isomers of brominated pyridine derivatives can be elucidated, providing a definitive structural assignment. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of chemical bonds and functional groups present.

In the analysis of this compound and its derivatives, IR and Raman spectroscopy can be used to identify key functional groups. For example, the N-H stretching vibrations of the primary amine group would appear in a characteristic region of the IR spectrum. Vibrations associated with the pyridine ring and the carbon-bromine bond would also have distinct spectral signatures.

Table 3: Common Functional Group Vibrations in IR Spectroscopy

| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Alkane (C-H) | Stretch | 2850-2960 |

| Aromatic Ring (C=C) | Stretch | 1400-1600 |

| Carbon-Bromine (C-Br) | Stretch | 500-600 |

Note: These are general ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For derivatives of this compound, particularly when they are part of larger conjugated systems like Schiff bases or coordinated to metal centers, UV-Vis spectra provide valuable information about their electronic structure.

The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the specific electronic transitions. In bipyridine-based compounds and their metal complexes, several types of transitions are commonly observed. These include π–π* transitions, which are typically high in energy and occur within the aromatic pyridine rings, and n–π* transitions, involving the non-bonding electrons on the nitrogen atoms. illinois.edu

In the case of Schiff base derivatives, which are formed by the condensation of an amine like this compound with an aldehyde or ketone, the resulting imine (C=N) group becomes part of the chromophore. ijpsi.orgresearchgate.net UV-Vis spectra of these Schiff bases typically show characteristic absorption bands related to the electronic transitions within this extended conjugated system. researchgate.netresearchgate.net For example, a Schiff base ligand derived from the condensation of 5-chlorosalicylaldehyde (B124248) and 4-fluoroaniline (B128567) was synthesized and characterized, with its electronic transitions being a key part of the study. researchgate.net Similarly, research on other Schiff bases demonstrates how the electronic spectra can be used to understand the effects of different substituents and the coordination environment in their metal complexes. researchgate.netwisdomlib.org